molecular formula C13H12N2 B13970239 5,7-Dimethylpyrimido[1,6-a]indole CAS No. 38349-21-2

5,7-Dimethylpyrimido[1,6-a]indole

Cat. No.: B13970239
CAS No.: 38349-21-2
M. Wt: 196.25 g/mol
InChI Key: AWVNMLAXOCCOIM-UHFFFAOYSA-N
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Description

5,7-Dimethylpyrimido[1,6-a]indole is a heterocyclic compound with the molecular formula C13H12N2. It is characterized by a fused ring system that includes both pyrimidine and indole moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethylpyrimido[1,6-a]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with a suitable indole derivative in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to facilitate the cyclization process .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethylpyrimido[1,6-a]indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce halogen or nitro groups at specific positions on the indole ring .

Scientific Research Applications

5,7-Dimethylpyrimido[1,6-a]indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dimethylpyrimido[1,6-a]indole involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids, depending on the context of its application. The pathways involved often relate to the modulation of biological processes such as cell signaling, gene expression, or metabolic pathways .

Comparison with Similar Compounds

  • 5,7-Dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole
  • 5,7-Dimethylpyrimido[3,4-a]indole

Comparison: 5,7-Dimethylpyrimido[1,6-a]indole is unique due to its specific ring fusion and substitution pattern. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .

Properties

CAS No.

38349-21-2

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

5,7-dimethylpyrimido[1,6-a]indole

InChI

InChI=1S/C13H12N2/c1-9-3-4-13-11(7-9)10(2)12-5-6-14-8-15(12)13/h3-8H,1-2H3

InChI Key

AWVNMLAXOCCOIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3C=NC=CC3=C2C

Origin of Product

United States

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